2-(Aminomethyl)-7-methylnaphthalene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(7-methylnaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7H,8,13H2,1H3 |
InChI Key |
VLALEVUSHNGZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)CN |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 Aminomethyl 7 Methylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds in solution. For 2-(Aminomethyl)-7-methylnaphthalene, both ¹H and ¹³C NMR spectroscopy would provide crucial information about its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in a given signal.
Aromatic Protons: The naphthalene (B1677914) ring system will exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The precise chemical shifts and coupling constants (J-values) of these protons are influenced by the positions of the aminomethyl and methyl substituents.
Aminomethyl Protons (-CH₂NH₂): The methylene (B1212753) protons of the aminomethyl group would likely appear as a singlet or a multiplet in the range of δ 3.5-4.5 ppm, shifted downfield due to the deshielding effect of the adjacent amino group and the aromatic ring. The protons of the amino group itself (-NH₂) would typically produce a broad singlet, the chemical shift of which can be highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange processes.
Methyl Protons (-CH₃): The protons of the methyl group attached to the naphthalene ring are expected to produce a sharp singlet at approximately δ 2.4-2.6 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Aromatic Carbons: The ten carbon atoms of the naphthalene ring will appear in the δ 120-140 ppm region. The chemical shifts will be influenced by the substitution pattern.
Aminomethyl Carbon (-CH₂NH₂): The carbon of the aminomethyl group is expected to resonate in the δ 40-50 ppm range.
Methyl Carbon (-CH₃): The methyl carbon will likely appear as a signal in the upfield region of the spectrum, around δ 20-25 ppm. nih.govspectrabase.com
The analysis of related aminonaphthoquinone derivatives has shown that the electronegativity of substituents significantly impacts the chemical shifts. nih.gov For instance, in various 2-(n-alkylamino)-naphthalene-1,4-diones, the chemical shifts of the carbon and proton atoms are well-characterized through 1D and 2D NMR experiments, providing a basis for predicting the spectral features of this compound. nih.gov
| Proton Type | Estimated Chemical Shift (ppm) | Carbon Type | Estimated Chemical Shift (ppm) |
| Aromatic (Naphthalene-H) | 7.0 - 8.0 | Aromatic (Naphthalene-C) | 120 - 140 |
| Aminomethyl (-CH₂NH₂) | 3.5 - 4.5 | Aminomethyl (-CH₂NH₂) | 40 - 50 |
| Amino (-NH₂) | Variable (broad) | Methyl (-CH₃) | 20 - 25 |
| Methyl (-CH₃) | 2.4 - 2.6 |
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound. These are estimated values and can vary based on the solvent and other experimental conditions.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
N-H Stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often broad due to hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and aminomethyl groups will be observed just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the aromatic carbon-carbon bonds of the naphthalene ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.
N-H Bending: The bending vibration of the N-H bond in the amino group typically appears in the range of 1550-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond is expected in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The naphthalene ring system will show strong Raman scattering peaks, which are characteristic of the aromatic structure.
Methyl Group Vibrations: The symmetric C-H stretching of the methyl group is often a strong and sharp band in the Raman spectrum.
Studies on related compounds, such as 1,5-methylnaphthalene and 1-(chloromethyl)-2-methylnaphthalene, have utilized FT-IR and FT-Raman spectroscopy in conjunction with computational methods to make detailed vibrational assignments. nih.govnih.gov For example, in 1-methylnaphthalene (B46632), the CH₃ asymmetric and symmetric stretching vibrations have been assigned to specific wavenumbers. researchgate.net These studies provide a solid foundation for interpreting the vibrational spectra of this compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| N-H Stretching (asymmetric and symmetric) | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretching | > 3000 | FT-IR, Raman |
| Aliphatic C-H Stretching | < 3000 | FT-IR, Raman |
| C=C Aromatic Stretching | 1400 - 1600 | FT-IR, Raman |
| N-H Bending | 1550 - 1650 | FT-IR |
| C-N Stretching | 1000 - 1250 | FT-IR |
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The naphthalene core of this compound is a well-known chromophore and fluorophore.
UV-Vis Absorption: The UV-Vis spectrum of naphthalene and its derivatives is characterized by distinct absorption bands corresponding to π-π* transitions. For 2-methylnaphthalene (B46627), absorption maxima are observed around 275 nm. aatbio.com The introduction of an aminomethyl group is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the amino group, which extends the conjugation. The absorption spectrum of naphthalene typically shows two main bands, the ¹Lₐ and ¹Lₑ bands, which are sensitive to substitution. researchgate.net
Fluorescence Emission: Naphthalene and its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). For 2-methylnaphthalene, an emission peak is observed at 335 nm when excited at 275 nm. aatbio.com The fluorescence quantum yield and lifetime are important parameters that characterize the emission process and can be influenced by the substituents and the solvent environment. Studies on silyl-substituted naphthalenes have shown that substituents can significantly affect the absorption maxima and fluorescence intensities. mdpi.com
| Spectroscopic Parameter | Expected Wavelength Range (nm) |
| UV-Vis Absorption Maximum (λ_max) | 275 - 290 |
| Fluorescence Emission Maximum (λ_em) | 335 - 350 |
Table 3: Estimated Electronic Absorption and Emission Maxima for this compound in a non-polar solvent.
Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the presence of a nitrogen atom, the molecular weight will be an odd number, which is a useful diagnostic tool (the nitrogen rule).
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would result in the loss of a CH₂NH₂ radical or the formation of a stable iminium ion.
Loss of Aminomethyl Group: The loss of the entire aminomethyl group (-CH₂NH₂) would lead to a significant fragment ion.
Fragmentation of the Naphthalene Ring: The aromatic ring system can also undergo fragmentation, although this typically requires higher energy.
The mass spectrum of the related compound 2-methylnaphthalene shows a prominent molecular ion peak at m/z 142. nist.gov For this compound, the fragmentation pattern will be more complex due to the presence of the aminomethyl group. The analysis of fragmentation patterns of other amines and aromatic compounds provides a guide to predicting the major fragment ions. libretexts.orgmiamioh.edu
| Ion | Expected m/z | Description |
| [M]⁺ | 171 | Molecular Ion |
| [M-1]⁺ | 170 | Loss of a hydrogen atom |
| [M-15]⁺ | 156 | Loss of a methyl radical |
| [M-30]⁺ | 141 | Loss of the aminomethyl radical |
| [C₁₀H₇CH₂]⁺ | 141 | Tropylium-like ion |
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound.
X-ray Crystallography for Solid-State Structural Elucidation
The crystal structure would reveal:
The planarity of the naphthalene ring system.
The conformation of the aminomethyl group relative to the aromatic ring.
Intermolecular interactions, such as hydrogen bonding involving the amino group, which can influence the crystal packing.
Theoretical and Computational Investigations of 2 Aminomethyl 7 Methylnaphthalene
Quantum Chemical Modeling and Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. bohrium.com These calculations are instrumental in determining various molecular properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For flexible molecules, conformational analysis is performed to identify different stable conformers and their relative energies. While this type of analysis has been conducted for other naphthalene (B1677914) derivatives, specific data regarding the bond lengths, bond angles, and dihedral angles for the optimized geometry of 2-(Aminomethyl)-7-methylnaphthalene are not available in published literature.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. researchgate.net Studies on similar aromatic amines and naphthalene derivatives often report these values to predict their electronic behavior. researchgate.net However, specific HOMO and LUMO energy values and their corresponding orbital distributions for this compound have not been documented in the searched literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting how a molecule will interact with other chemical species. researchgate.net Although a standard computational analysis for many organic molecules, specific MEP maps and the associated electrostatic potential values for this compound are not found in the available research.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps to understand charge transfer, hyperconjugative interactions, and the nature of chemical bonds. While NBO analysis is a common technique applied to various organic compounds to elucidate their electronic structure, specific NBO studies detailing the intramolecular interactions and charge delocalization in this compound are absent from the scientific literature reviewed.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are often compared with experimental data to confirm molecular structures. mdpi.com While computational prediction of spectroscopic parameters is a well-established methodology, there are no published studies providing the calculated NMR chemical shifts or vibrational frequencies for this compound.
Chemical Reactivity and Reaction Mechanisms of 2 Aminomethyl 7 Methylnaphthalene
Reactivity of the Naphthalene (B1677914) Ring System towards Electrophilic and Nucleophilic Attack
The naphthalene core of 2-(aminomethyl)-7-methylnaphthalene is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the naphthalene ring exhibit different levels of reactivity. In general, electrophilic substitution on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed during α-substitution is better stabilized by resonance, with more contributing structures that preserve a complete benzene (B151609) ring. rsc.org
However, the existing substituents on the this compound ring—the methyl group at C7 and the aminomethyl group at C2—exert their own directing effects. The methyl group is an activating, ortho-, para-directing group due to hyperconjugation and inductive effects. The aminomethyl group, being an alkylamine, is also an activating, ortho-, para-directing group. Therefore, electrophilic attack is expected to be directed to the positions ortho and para to these activating groups. For instance, nitration or halogenation would likely occur at the positions activated by both groups, though steric hindrance could play a role in the product distribution. rsc.org
While the electron-rich nature of the naphthalene ring makes it generally resistant to nucleophilic aromatic substitution, such reactions can occur under specific conditions, particularly if a good leaving group is present and the ring is activated by strong electron-withdrawing groups. nih.gov In the case of this compound, which has electron-donating substituents, nucleophilic attack on the ring itself is unfavorable.
Reactivity of the Aminomethyl Moiety (e.g., amine basicity, nucleophilicity)
The aminomethyl group is the primary site of nucleophilic and basic reactivity in the molecule. The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. nih.gov
Nucleophilicity: The nitrogen lone pair also makes the aminomethyl group a good nucleophile, capable of attacking electrophilic centers. nih.gov It can readily participate in substitution and addition reactions. The nucleophilicity of the amine is influenced by steric hindrance around the nitrogen atom. As a primary amine, it is relatively unhindered, enhancing its reactivity.
Mechanistic Pathways of Functionalization Reactions (e.g., amination, alkylation, acylation)
The aminomethyl group is the primary handle for the functionalization of this compound. Common reactions include N-alkylation, N-acylation, and amination-type reactions.
N-Alkylation: This reaction involves the nucleophilic attack of the amine on an alkyl halide or another suitable electrophile. The reaction proceeds via an Sₙ2 mechanism, where the nitrogen lone pair displaces a leaving group on the alkylating agent. acs.org This results in the formation of a secondary amine. Further alkylation can occur to yield a tertiary amine and even a quaternary ammonium (B1175870) salt. nih.gov The use of a base can be employed to deprotonate the resulting ammonium salt and regenerate the neutral amine for further reaction.
N-Acylation: Acylation of the aminomethyl group can be achieved using acyl chlorides, anhydrides, or esters. The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, carboxylate). This reaction is typically fast and results in the formation of a stable amide.
Reductive Amination: While this compound is already an amine, it can be synthesized via reductive amination of 7-methyl-2-naphthaldehyde. This involves the reaction of the aldehyde with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas with a metal catalyst (e.g., palladium or nickel). nih.gov The aldehyde first reacts with ammonia to form an imine, which is then reduced to the amine.
Stereochemical Aspects of Reactions Involving this compound
If the carbon atom of the aminomethyl group becomes a stereocenter during a reaction, the stereochemical outcome is an important consideration. The synthesis of chiral amines from prochiral starting materials often requires the use of chiral catalysts or auxiliaries to achieve enantioselectivity.
For instance, the asymmetric reduction of an imine derived from 7-methyl-2-naphthaldehyde could lead to the formation of a single enantiomer of this compound. Chiral catalysts, such as those based on transition metals with chiral ligands, can facilitate this transformation with high enantiomeric excess. nih.govfao.org
Similarly, reactions at the aminomethyl group can be designed to be stereoselective. For example, if the amine is reacted with a chiral electrophile, a pair of diastereomers may be formed. The stereochemical course of such reactions can often be predicted and controlled. While specific studies on the stereoselective reactions of this compound are not widely reported, the general principles of asymmetric synthesis are applicable. nih.govnih.gov
Catalytic Influences on Reaction Selectivity and Rate
Catalysts can play a crucial role in controlling the selectivity and rate of reactions involving this compound.
Regioselectivity: In reactions involving the naphthalene ring, catalysts can be used to direct substitution to a specific position. For example, in the direct amination of naphthalene, the choice of catalyst can influence the ratio of α- to β-amino products. rsc.orgrsc.org Vanadium-based catalysts have been shown to be effective in the direct amination of naphthalene. rsc.orgrsc.orgscispace.comresearchgate.net The regioselectivity of C-H functionalization on naphthalenes can also be controlled using directing groups and transition metal catalysts. nih.gov
Rate Enhancement: Catalysts are widely used to increase the rate of reactions. In the synthesis of amines via reductive amination, metal catalysts like palladium, nickel, or platinum are essential for the hydrogenation of the imine intermediate. nih.gov The choice of catalyst and support can significantly impact the reaction rate and efficiency.
The table below summarizes the influence of catalysts on key reactions.
| Reaction | Catalyst Type | Influence |
| Direct Amination | Vanadium oxides (e.g., V₂O₅/HZSM-5) | Increases reaction rate and can influence regioselectivity. rsc.orgrsc.orgscispace.com |
| Reductive Amination | Transition metals (e.g., Pd, Ni, Pt) | Catalyzes the reduction of the imine intermediate to an amine. nih.gov |
| C-H Functionalization | Transition metals (e.g., Pd, Rh) with directing groups | Controls regioselectivity of substitution on the naphthalene ring. nih.gov |
| Asymmetric Reduction | Chiral transition metal complexes | Induces enantioselectivity in the formation of chiral amines. nih.govfao.org |
No Scientific Literature Found on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature, no specific studies or data were found pertaining to the coordination chemistry of the compound this compound. Consequently, an article detailing its ligand design principles, the synthesis and characterization of its metal complexes, its binding modes, structural analysis of its coordination compounds, or theoretical studies on its metal-ligand interactions cannot be generated at this time.
While the broader search results included information on the coordination chemistry of related compounds, such as other aminomethyl-functionalized ligands or different naphthalene derivatives, a strict adherence to the specified subject of "this compound" prevents the inclusion of this information. The principles of scientific accuracy and specificity demand that the content be directly related to the requested compound.
Therefore, until research on the coordination chemistry of this compound is published and becomes publicly available, a detailed and accurate article on this specific topic cannot be provided.
Applications As a Chemical Scaffold and in Materials Science
2-(Aminomethyl)-7-methylnaphthalene as a Core Structure in Organic Synthesis
The this compound moiety serves as a fundamental building block for the construction of more complex molecular architectures. The naphthalene (B1677914) skeleton is a common feature in many organic compounds, and methods for its synthesis and derivatization are well-established. nih.gov The true synthetic utility of this compound lies in the reactivity of its two distinct components: the aromatic ring system and the aminomethyl side chain.
The aminomethyl group is a key functional handle, allowing for a wide array of chemical transformations. It can readily undergo reactions typical of primary amines, such as:
Amide bond formation: Reacting with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form amides. This is a cornerstone of medicinal chemistry and peptide synthesis. mdpi.com
Alkylation and Arylation: Serving as a nucleophile to react with alkyl or aryl halides.
Reductive amination: Reacting with aldehydes or ketones to form Schiff bases, which can then be reduced to secondary or tertiary amines.
Boc/Fmoc Protection: The amine can be protected with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), allowing for selective reactions at other parts of the molecule. fiveable.me
The naphthalene core itself can be subject to electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid side reactions with the aminomethyl group. The existing methyl and aminomethyl substituents direct incoming electrophiles to specific positions on the ring system.
Synthetically, while a direct, single-step synthesis for this compound is not prominently documented, its preparation can be envisioned through established multi-step methodologies for analogous substituted naphthalenes. vulcanchem.com A plausible route could involve the benzylic bromination of 2,7-dimethylnaphthalene (B47183) to yield 2-(bromomethyl)-7-methylnaphthalene, followed by a nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent. researchgate.netbldpharm.com Another potential strategy involves the Mannich reaction, which installs an aminomethyl group onto an activated aromatic ring using formaldehyde (B43269) and an amine. vulcanchem.com
Scaffold Design for Diverse Chemical Libraries
In modern drug discovery and materials science, the creation of chemical libraries containing a large number of structurally related but diverse compounds is essential for high-throughput screening. This compound is an excellent candidate for use as a molecular scaffold in the generation of such libraries. mdpi.com A scaffold is a core molecular structure to which various substituents can be appended. mdpi.com
The ideal attributes of a molecular scaffold include a scalable synthesis, chemical stability, and the presence of one or more functional groups that allow for straightforward and rational derivatization. mdpi.com this compound fits this description well. Its rigid naphthalene core provides a well-defined three-dimensional orientation for the appended substituents, which is crucial for understanding structure-activity relationships.
Using combinatorial chemistry techniques, the aminomethyl group can be systematically reacted with a large set of building blocks (e.g., a diverse collection of carboxylic acids, sulfonyl chlorides, or aldehydes for reductive amination). fiveable.me This can be performed using methods like solid-phase synthesis, where the naphthalene scaffold is anchored to a polymer bead, allowing for easy purification after each reaction step. fiveable.me The split-and-mix synthesis approach, a key technique in combinatorial chemistry, could be employed to rapidly generate an exponential number of distinct products from a limited number of starting materials. fiveable.me The result would be a chemical library based on the 2-methylnaphthalene (B46627) core, with diversity generated around the aminomethyl position.
Development of Advanced Synthetic Methodologies utilizing the Compound
The unique structure of this compound makes it a valuable substrate for the development and application of advanced synthetic methodologies. The primary amine is a versatile functional group that can participate in a variety of modern coupling reactions.
For instance, the amine can be used in transition metal-catalyzed cross-coupling reactions to form C-N bonds. Buchwald-Hartwig amination protocols could be adapted to couple the aminomethyl group with aryl halides or triflates, leading to more complex diaryl or alkyl-aryl amine structures. Furthermore, the amine can be transformed into other functional groups that open up new reaction pathways. For example, diazotization of the amine could yield a diazonium salt, a highly versatile intermediate that can be converted into a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN).
The compound's naphthalene backbone can also be utilized. Recent advances in C-H functionalization could potentially be applied to selectively introduce new substituents onto the aromatic rings, guided by the existing groups. nih.gov Methodologies like phase-transfer catalysis, which has been used for the synthesis of related naphthylmethyl derivatives, could also be employed to carry out reactions under mild conditions, improving efficiency and reducing waste. researchgate.net
The table below summarizes potential synthetic transformations utilizing the aminomethyl group of the title compound.
| Reaction Class | Reagent Type | Product Functional Group |
| Acylation | Carboxylic Acid, Acyl Halide | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde, Ketone | Secondary/Tertiary Amine |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl |
| Boc Protection | Di-tert-butyl dicarbonate | Boc-protected Amine |
Potential for Functional Material Design (e.g., optoelectronic applications)
The intrinsic properties of the naphthalene ring system make this compound and its derivatives promising candidates for the design of functional organic materials. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) known for its electronic and photophysical properties, including luminescence. nih.gov
The key features relevant to materials science are:
Rigid Planar Structure: The fused bicyclic core is rigid and planar, which promotes intermolecular π-π stacking interactions. vulcanchem.com This self-assembly behavior is critical for charge transport in organic semiconductors, making such compounds suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
π-Conjugated System: The delocalized π-electrons across the naphthalene rings are responsible for its ability to absorb and emit light. vulcanchem.com The electronic properties of the system can be fine-tuned by attaching electron-donating or electron-withdrawing groups.
Functional Handle: The aminomethyl group provides a convenient attachment point for other functional units. vulcanchem.com For example, it can be used to link the naphthalene core to other chromophores to study energy transfer processes, or to polymer backbones to create functional polymers with specific optoelectronic properties.
By converting the amine to an amide and linking it to other π-conjugated systems, it is possible to create larger, more complex molecules with tailored absorption and emission wavelengths. This modular approach allows for the rational design of materials for specific applications, such as fluorescent sensors, organic dyes for solar cells, or emitters in OLED displays. The study of related aminonaphthalene derivatives has shown that the position and nature of substituents can significantly influence the photophysical properties, suggesting a rich design space for materials based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 2-(Aminomethyl)-7-methylnaphthalene with high purity for toxicological studies?
- Answer : Synthesis should follow protocols validated for structurally similar naphthalene derivatives, such as functionalization via aminomethylation of 7-methylnaphthalene precursors. Key steps include:
- Purification : Use column chromatography or recrystallization to achieve ≥95% purity (as per analytical standards for related compounds like 1-Methyl-aminomethyl naphthalene) .
- Characterization : Confirm structure via NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Compare spectral data with analogs (e.g., 2-(Aminomethyl)-1-chloronaphthalene) to verify substituent positions .
- Quality Control : Implement batch-specific impurity profiling using HPLC/GC-MS to ensure consistency for toxicity assays .
Q. How should researchers design in vitro studies to assess the acute toxicity of this compound?
- Answer : Follow the inclusion criteria for health effects studies outlined in ATSDR’s toxicological framework :
- Cell Lines : Use human-derived respiratory (e.g., A549) or hepatic (e.g., HepG2) cell lines, given naphthalene derivatives’ affinity for these tissues.
- Exposure Routes : Prioritize inhalation and oral exposure models, as these are primary pathways for environmental and occupational exposure .
- Endpoints : Measure cytotoxicity (LD50/IC50), oxidative stress markers (e.g., ROS, glutathione depletion), and apoptosis induction. Include positive controls (e.g., naphthalene itself) for comparative analysis .
Q. What are the critical parameters for evaluating the environmental persistence of this compound in soil and water?
- Answer : Key parameters align with ATSDR’s environmental fate assessment framework :
- Degradation Studies : Conduct aerobic/anaerobic biodegradation assays under controlled pH and temperature. Monitor parent compound and metabolites via LC-MS.
- Partitioning Coefficients : Determine log Kow (octanol-water) and Koc (organic carbon) to predict bioaccumulation and mobility.
- Validation : Compare results with data for 2-methylnaphthalene, adjusting for the aminomethyl group’s polarity .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo genotoxicity data for this compound?
- Answer : Apply a tiered approach:
- Risk of Bias Assessment : Use ATSDR’s questionnaires (Table C-6/C-7) to evaluate study design flaws (e.g., dose randomization, outcome reporting) that may explain discrepancies .
- Mechanistic Follow-Up : Perform comet assays (in vitro) and micronucleus tests (in vivo) under identical metabolic activation conditions (e.g., S9 liver fractions).
- Data Integration : Use weight-of-evidence analysis (Step 7 in ATSDR’s framework) to reconcile conflicting results, prioritizing studies with low bias risk .
Q. What computational strategies predict the metabolic pathways of this compound, and how can they be validated experimentally?
- Answer :
- In Silico Tools : Use software like MetaSite or GLORYx to predict Phase I/II metabolism. Focus on cytochrome P450-mediated oxidation (e.g., CYP1A1/2) and glutathione conjugation, common in naphthalene derivatives .
- Validation : Synthesize predicted metabolites (e.g., hydroxylated or sulfonated derivatives) and confirm via:
- In Vitro Systems : Liver microsomes or hepatocytes.
- In Vivo Models : Urinary metabolite profiling in rodents exposed to the compound .
Q. How can biomarkers be developed to monitor occupational exposure to this compound?
- Answer :
- Candidate Biomarkers : Prioritize urinary metabolites (e.g., mercapturic acid conjugates) and blood adducts (e.g., hemoglobin-bound intermediates) .
- Sensitivity/Specificity Testing : Compare biomarker levels in occupationally exposed cohorts vs. controls. Use LC-MS/MS for quantification.
- Correlation with Health Outcomes : Link biomarker concentrations to respiratory or hepatic effects observed in epidemiological studies .
Data Gaps and Future Research Directions
Q. What are the priority data needs for improving human health risk assessments of this compound?
- Answer : Identified gaps per ATSDR’s framework include:
- Chronic Toxicity : Lack of long-term inhalation studies in animal models.
- Susceptible Populations : Data on developmental toxicity and impacts on individuals with pre-existing respiratory conditions.
- Biomonitoring : Limited methods for detecting low-level environmental exposure.
- Recommended Actions : Initiate standardized multi-dose chronic studies and develop sensitive analytical protocols (e.g., isotope dilution mass spectrometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
